![molecular formula C13H12N4OS2 B2685283 4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide CAS No. 899975-83-8](/img/structure/B2685283.png)
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide
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Overview
Description
Benzothiazole and thiadiazole are both important heterocyclic compounds that exhibit a wide range of biological activities . They are often used in the synthesis of various bioactive molecules. The specific compound you mentioned seems to be a derivative of these two, which could potentially have interesting properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazoles and thiadiazoles are five-membered heterocyclic compounds. Benzothiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of these compounds can be influenced by substituents at various positions, which can affect their biological outcomes .Chemical Reactions Analysis
The chemical reactions involving benzothiazole and thiadiazole derivatives can vary widely depending on the substituents present on the ring. These reactions often involve the formation or breaking of bonds with these substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole and thiadiazole derivatives can be influenced by the substituents present on the ring. These properties can include boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Biological Activities and Synthesis
A study by Basoğlu et al. (2013) details the microwave-assisted synthesis of hybrid molecules containing different acid moieties, highlighting the antimicrobial, antilipase, and antiurease activities of synthesized compounds, some of which exhibit good to moderate activity against tested microorganisms (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Chemical Modifications and Derivatives
El-bayouki and Basyouni (1988) described the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating a potential application in controlling schistosomiasis transmission vectors (El-bayouki & Basyouni, 1988).
Anticancer Potential
Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and evaluated them for anticancer activity against several human cancer cell lines, finding some compounds with promising activity, suggesting a potential avenue for developing new anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Heterocyclic Synthesis
Research on the synthesis of novel compounds incorporating benzothiazole moieties has highlighted the potential of such derivatives in bioactive molecule development. For instance, the synthesis of thiochroman-4-one derivatives incorporating carboxamide and 1, 3, 4-thiadiazole thioether moieties exhibited significant antibacterial and antifungal activities, showcasing the compound's versatility in medicinal chemistry (Yu, Xiao, Li, Chi, Li, & Tan, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-3-8-11(20-17-16-8)12(18)15-13-14-9-5-4-7(2)6-10(9)19-13/h4-6H,3H2,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAJICWZHYONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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